ghrp 6

Vue d'ensemble

Description

Growth Hormone-Releasing Peptide 6 (GHRP-6) is a synthetic met-enkephalin analog known for its effectiveness in releasing growth hormones crucial for muscle development and recovery . It’s utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .

Synthesis Analysis

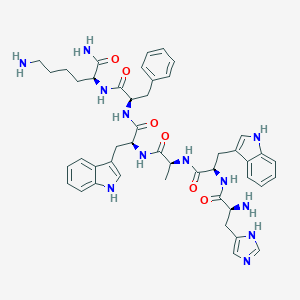

GHRP-6 is synthesized using a Fmoc-compatible solid-phase protocol relying on N-alkylation with five- and six-membered cyclic sulfamidates, followed by lactam annulation under microwave heating .Molecular Structure Analysis

The molecular formula of GHRP-6 is C46H56N12O6 . The sequence of GHRP-6 is His-D-Trp-Ala-Trp-D-Phe-Lys .Chemical Reactions Analysis

The sequence of GHRP-6 signals the human brain to release growth hormones from the pituitary gland while obstructing the release of Somatostatin, which regulates the endocrine system . When GHRP-6 and insulin are administered simultaneously, GH response to GHRP-6 is increased .Physical And Chemical Properties Analysis

GHRP-6 is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs, cells in the anterior pituitary that release pituitary growth hormone .Applications De Recherche Scientifique

Endocrinology

GHRP-6 is a potent growth hormone-releasing peptide that releases growth hormone (GH) by uncertain mechanisms . It has been studied for its potential in endocrinology, particularly in relation to growth hormone secretion .

Method of Application

In the study, nine healthy men between the ages of 20 and 30 were studied on two occasions. They received either saline or GHRH-Ant (400 μg/kg, iv) at 0840 h, followed by GHRP-6 (1μ g/kg, iv bolus) at 0900 h .

Results

The study found that endogenous GHRH is necessary for most of the GH response to GHRP-6 in humans . The GH response to GHRP-6 was significantly reduced when GHRH was blocked .

Aquaculture

GHRP-6 has been studied for its potential in aquaculture, particularly in relation to feed intake and growth performance .

Method of Application

In the study, the effect of adding the GHRP-6 peptide, a ghrelin analog, to a commercial diet of gilthead sea bream (Sparus aurata) was studied at two proportions (100 or 500 μg/kg of feed) .

Results

Both experimental diets showed an increase in growth performance, as well as in feed efficiency after 97 days of the experiment . The lower inclusion of GHRP-6 (100 μg/kg) resulted in better aerobic metabolism, while the higher inclusion significantly increased plasma GH levels .

Organ Failure Prevention

GHRP-6 has been researched for its potential in preventing multiple organ failure (MOF) .

Method of Application

The specific methods of application or experimental procedures for this application are not detailed in the available sources.

Results

The outcomes of this research are not detailed in the available sources .

Myocardial Infarct Size Reduction

GHRP-6 has been researched for its potential in reducing myocardial infarct size .

Results

Body Composition and Muscle Growth

GHRP-6 has been studied for its potential in body composition and muscle growth .

Results

A study in normal mice showed significant differences in body composition, muscle growth, glucose metabolism, memory, and cardiac function in the mice being administered the GHRP-6 .

Lung Inflammation Reduction

GHRP-6 has been researched for its potential in reducing inflammation in the lungs .

Results

It was discovered that GHRP-6 can reduce inflammation in the lungs . This makes the peptide an attractive target for research related to lung inflammation .

Fragile X Syndrome Treatment

GHRP-6 has been studied for its potential therapeutic uses in conditions such as fragile X syndrome .

Results

Athlete Recovery

GHRP-6 has been researched for its potential in helping athletes recover from intense exercise .

Results

Growth Hormone Deficiency Treatment

GHRP-6 has been studied for its potential therapeutic applications in conditions characterized by growth hormone deficiency, such as short stature in children or adults, muscle wasting conditions, and age-related decline in growth hormone secretion .

Results

Hunger Stimulation

GHRP-6 mimics the action of ghrelin, a natural peptide hormone that stimulates hunger .

Results

By activating the ghrelin receptor, GHRP-6 prompts the pituitary gland to release bursts of growth hormone into the bloodstream .

Bone Density Increase

GHRP-6 has been studied for its potential in increasing bone density .

Results

Once in circulation, growth hormone exerts its effects on various tissues throughout the body. These effects include promoting muscle growth, increasing bone density, and stimulating the breakdown of fat .

Hypothalamic GH-Releasing Hormone Stimulation

GHRP-6 is a potent GH secretagogue that releases GH by uncertain mechanisms . It has been studied for its potential in stimulating hypothalamic GH-Releasing Hormone .

Results

The study found that endogenous hypothalamic GHRH is necessary for most of the GH response to GHRP-6 in humans . The GH response to GHRP-6 was significantly reduced when GHRH was blocked .

Animal Physical Shape Improvement

Research studies have shown that GHRP-6 stimulation of Growth Hormone has a host of beneficial effects such as decreased body fat, increased muscle, and increased strength and stamina so maximizing the production and secretion can be a great addition to improved animal physical shape .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | |

CAS RN |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)

![N-(1-naphthyl)-4-oxo-4-[2-(3-phenyl-2-propenylidene)hydrazino]butanamide](/img/structure/B515506.png)

![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

amine](/img/structure/B515534.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)